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Abstract

4-(Morpholine-4-carbonyl)phenylboronic acid is a versatile synthetic intermediate of
significant interest in medicinal chemistry and materials science. Its unique structure,
combining a phenylboronic acid motif with a morpholine amide, makes it a valuable building
block for the synthesis of complex organic molecules, particularly in the development of novel
therapeutic agents. This guide provides a comprehensive overview of its physicochemical
properties, synthesis, key applications with a focus on Suzuki-Miyaura cross-coupling
reactions, and its relevance in modern drug discovery, particularly in the context of signaling
pathway inhibition.

Physicochemical Properties

4-(Morpholine-4-carbonyl)phenylboronic acid is a solid compound at room temperature. A
summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of 4-(Morpholine-4-carbonyl)phenylboronic acid
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Property Value Reference(s)
CAS Number 389621-84-5 [1]

Molecular Formula C11H14BNOa4 [1]

Molecular Weight 235.04 g/mol [1]
Appearance Solid

Melting Point 126-132 °C [2]

Boiling Point ~481..6 °C at 760 mmHg 2]

(Predicted)
Density ~1.3 g/cm?3 (Predicted) [2]
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Synthesis and Preparation

The synthesis of 4-(morpholine-4-carbonyl)phenylboronic acid typically involves a two-step
process starting from a readily available 4-halobenzoyl halide. The general synthetic workflow
is outlined below.

Logical Workflow for Synthesis
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Step 2: Miyaura Borylation
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Caption: General synthetic route for 4-(Morpholine-4-carbonyl)phenylboronic acid.

Experimental Protocol: Synthesis of (4-bromophenyl)
(morpholino)methanone

This protocol describes the first step in the synthesis, the amidation of a halo-benzoyl halide

with morpholine.

e Materials: 4-Bromobenzoyl chloride, Morpholine, Triethylamine (EtsN), Dichloromethane
(DCM), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium
sulfate (MgSOa).

e Procedure: a. To a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM at 0 °C, add
triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq). b. Allow the
reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the
reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the
reaction with water and separate the organic layer. e. Wash the organic layer sequentially
with saturated aqueous NaHCOs and brine. f. Dry the organic layer over anhydrous MgSOa,
filter, and concentrate under reduced pressure to yield the crude product. g. Purify the crude
product by recrystallization or column chromatography to obtain pure (4-bromophenyl)
(morpholino)methanone.
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Experimental Protocol: Miyaura Borylation

This protocol outlines the conversion of the aryl halide to the corresponding boronic acid
pinacol ester.[3]

e Materials: (4-bromophenyl)(morpholino)methanone (1.0 eq), Bis(pinacolato)diboron (Bzpinz)
(1.1 eq), [1,1"-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (PdClz(dppf)) (0.03 eq),
Potassium acetate (KOACc) (3.0 eq), Anhydrous 1,4-Dioxane.

e Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (4-
bromophenyl)(morpholino)methanone, Bzpinz, PdCIlz(dppf), and KOAc. b. Add anhydrous
1,4-dioxane to the flask. c. Degas the mixture by bubbling argon through the solution for 10-
15 minutes. d. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. e. Monitor the
reaction by TLC or GC-MS. f. After cooling to room temperature, dilute the mixture with ethyl
acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure.
The resulting crude 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester can often
be used in the next step without further purification, or it can be purified by column
chromatography. h. Hydrolysis of the pinacol ester to the boronic acid can be achieved
during the aqueous workup of subsequent reactions or by specific acidic hydrolysis
procedures.

Applications in Organic Synthesis

The primary application of 4-(Morpholine-4-carbonyl)phenylboronic acid is as a coupling
partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds,
typically between an organoboron compound and an organic halide or triflate. 4-(Morpholine-
4-carbonyl)phenylboronic acid serves as the organoboron component, enabling the
introduction of the (morpholine-4-carbonyl)phenyl moiety onto a variety of molecular scaffolds.

[4]
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General Experimental Protocol: Suzuki-Miyaura
Coupling

This is a representative protocol for the coupling of an aryl bromide with 4-(Morpholine-4-
carbonyl)phenylboronic acid.[1][5]

o Materials: Aryl halide (e.g., aryl bromide, 1.0 eq), 4-(Morpholine-4-carbonyl)phenylboronic
acid (1.2 eq), Palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq or PdCIz(dppf), 0.05 eq), Base
(e.g., K2COs or Cs2CO0s3, 2.0 eq), Solvent system (e.g., Toluene/Ethanol/Water or
Dioxane/Water).

e Procedure: a. In a reaction vessel, combine the aryl halide, 4-(Morpholine-4-
carbonyl)phenylboronic acid, palladium catalyst, and base. b. Add the solvent system. c.
Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen). d. Heat the
mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as
monitored by TLC or LC-MS. e. Cool the reaction to room temperature and dilute with an
organic solvent (e.g., ethyl acetate). f. Wash the organic phase with water and brine. g. Dry
the organic layer over a drying agent (e.g., Na2SOa4 or MgSOa), filter, and concentrate in
vacuo. h. Purify the crude product by column chromatography on silica gel or by
recrystallization.

Workflow for a Typical Suzuki-Miyaura Reaction
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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
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Relevance in Drug Discovery and Medicinal
Chemistry

The structural components of 4-(Morpholine-4-carbonyl)phenylboronic acid—the
morpholine ring and the phenylboronic acid—are both considered "privileged scaffolds" in
medicinal chemistry.

e The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates
to improve their physicochemical properties, such as aqueous solubility and metabolic
stability. Its presence can also facilitate favorable interactions with biological targets.[6][7]

» The Phenylboronic Acid Moiety: Phenylboronic acids are known to interact with various
biological targets and are key components in several approved drugs and clinical
candidates. They are particularly recognized for their ability to act as inhibitors of serine
proteases and to interact with diol-containing structures on cell surfaces, such as sialic acids,
which are often overexpressed in cancer cells.

Potential Role in Signaling Pathway Inhibition

While specific studies on 4-(Morpholine-4-carbonyl)phenylboronic acid are limited,
compounds containing morpholine and phenylboronic acid motifs have been implicated as
inhibitors of key cellular signaling pathways that are often dysregulated in cancer.

e PI3K/AKt/mTOR Pathway: The morpholine ring is a common feature in many inhibitors of the
PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[6]

 MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved
in cell proliferation, differentiation, and apoptosis. Boron-containing compounds have been
shown to modulate this pathway.

The combination of these two pharmacologically important moieties in a single, versatile
building block makes 4-(Morpholine-4-carbonyl)phenylboronic acid a highly valuable tool for
the synthesis of compound libraries aimed at discovering novel inhibitors of these and other
critical signaling pathways.

lllustrative Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR pathway, a target for morpholine-based inhibitors.

Safety and Handling

4-(Morpholine-4-carbonyl)phenylboronic acid is classified as an irritant. Standard laboratory
safety precautions should be observed when handling this compound.

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

+ Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated
area or a fume hood.

o Storage: Store in a cool, dry place, away from incompatible materials.
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Conclusion

4-(Morpholine-4-carbonyl)phenylboronic acid is a key synthetic building block with
significant potential in the development of new chemical entities for therapeutic and material
science applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable
method for incorporating the pharmacologically relevant (morpholine-4-carbonyl)phenyl group
into diverse molecular architectures. This guide has provided essential technical information,
including physicochemical data and detailed experimental protocols, to support its effective use
in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b047465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

